magnesium;2-methanidylpropan-2-ylbenzene;chloride
Description
Magnesium;2-methanidylpropan-2-ylbenzene;chloride (CAS 118802), also known as neophylmagnesium chloride, is a Grignard reagent with the molecular formula C₁₀H₁₃ClMg and a molecular weight of 192.97 g/mol . It exists as a colorless to yellow liquid in a 0.5 M diethyl ether solution, with a boiling point of −28°C and a density of 0.76 g/mL . This compound is highly reactive, moisture-sensitive, and primarily used in organic synthesis for carbon-carbon bond formation. Its bulky neophyl group (2-methyl-2-phenylpropyl) imparts steric hindrance, influencing reactivity and selectivity in nucleophilic additions .
Properties
IUPAC Name |
magnesium;2-methanidylpropan-2-ylbenzene;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13.ClH.Mg/c1-10(2,3)9-7-5-4-6-8-9;;/h4-8H,1H2,2-3H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOKDPFKCXZKJU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)([CH2-])C1=CC=CC=C1.[Mg+2].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;2-methanidylpropan-2-ylbenzene;chloride typically involves the reaction of magnesium metal with 2-chloro-2-methylpropane and benzene. The reaction is carried out in an anhydrous ether solvent under an inert atmosphere to prevent the reaction with moisture . The general reaction is as follows:
Mg+C6H5C(CH3)2Cl→C6H5C(CH3)2MgCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
Magnesium;2-methanidylpropan-2-ylbenzene;chloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Oxidation and Reduction: Can be oxidized to form corresponding alcohols or reduced to hydrocarbons.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous ether.
Halides: Substitution reactions with alkyl or aryl halides.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Alcohols: From nucleophilic addition to carbonyl compounds.
Hydrocarbons: From reduction reactions.
Scientific Research Applications
Magnesium;2-methanidylpropan-2-ylbenzene;chloride has a wide range of applications in scientific research:
Organic Synthesis: Used in the formation of carbon-carbon bonds in complex organic molecules.
Pharmaceuticals: Synthesis of active pharmaceutical ingredients.
Material Science: Used in the preparation of polymers and other advanced materials.
Mechanism of Action
The compound acts as a nucleophile in organic reactions, attacking electrophilic centers such as carbonyl groups. The magnesium atom coordinates with the oxygen atom of the carbonyl group, facilitating the nucleophilic attack by the carbon atom bonded to magnesium . This results in the formation of a new carbon-carbon bond, which is a key step in many organic synthesis processes.
Comparison with Similar Compounds
Structural and Physical Properties
Reactivity and Selectivity
- Neophylmagnesium Chloride : The bulky neophyl group reduces reactivity but enhances selectivity in forming tertiary alcohols or hindered ketones. For example, it preferentially reacts with less sterically hindered electrophiles .
- 2-Methylbenzylmagnesium Chloride : The o-methyl substituent on the benzyl group moderately increases steric hindrance compared to phenylmagnesium chloride, making it suitable for regioselective aryl couplings .
- Phenylmagnesium Chloride : A versatile reagent for synthesizing biphenyls, alcohols, and ketones but lacks steric control, leading to mixtures in complex reactions .
Comparison with Non-Grignard Magnesium Compounds
Magnesium Chloride (MgCl₂)
- Structure: Inorganic salt (Mg²⁺ and Cl⁻ ions) versus organomagnesium Grignard reagents.
- Applications : Used in de-icing, cement production (MOC binders), and pharmaceuticals, unlike Grignard reagents, which are synthetic intermediates .

- Reactivity: Non-flammable and non-reactive in aqueous environments, contrasting sharply with Grignard reagents .
Magnesium 2-[(4-Chloro-o-tolyl)oxy]propionate
- Structure: A magnesium carboxylate salt with chlorophenoxy groups, unlike the alkyl/aryl-magnesium-chloride structure of Grignard reagents.
- Applications : Used as a catalyst or stabilizer in polymers, demonstrating divergent utility compared to Grignard reagents .
Key Research Findings
Synthetic Utility : Neophylmagnesium chloride’s steric bulk enables selective synthesis of hindered products, such as tertiary alcohols, with minimal byproducts .
Thermal Stability : 2-Methylbenzylmagnesium chloride exhibits higher thermal stability (65°C boiling point) than neophylmagnesium chloride, making it suitable for elevated-temperature reactions .
Industrial Use : Phenylmagnesium chloride remains the most widely used Grignard reagent due to its low cost and versatility, despite limitations in selectivity .
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